3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine
CAS No.: 59318-41-1
Cat. No.: VC3790235
Molecular Formula: C10H11N5O
Molecular Weight: 217.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59318-41-1 |
---|---|
Molecular Formula | C10H11N5O |
Molecular Weight | 217.23 g/mol |
IUPAC Name | [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazine |
Standard InChI | InChI=1S/C10H11N5O/c1-16-8-4-2-7(3-5-8)9-6-12-15-10(13-9)14-11/h2-6H,11H2,1H3,(H,13,14,15) |
Standard InChI Key | RUDCQPZUCFMBSP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CN=NC(=N2)NN |
Canonical SMILES | COC1=CC=C(C=C1)C2=CN=NC(=N2)NN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms. Substituents include:
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Hydrazino group (-NH-NH₂) at position 3, enabling nucleophilic and redox reactions.
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4-Methoxyphenyl group at position 5, contributing aromaticity and electron-donating effects via the methoxy substituent .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular formula | C₁₁H₁₂N₅O |
Molecular weight | 217.23 g/mol |
IUPAC name | [5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazine |
XLogP3 | 1.2 (predicted) |
Hydrogen bond donors | 3 |
Hydrogen bond acceptors | 5 |
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals:
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N-H stretching at 3300–3200 cm⁻¹ (hydrazino group).
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C=N vibrations at 1600–1500 cm⁻¹ (triazine ring).
¹³C NMR (DMSO-d₆) displays signals at:
Synthetic Methodologies
Alternative Pathway via 1,2-Diketone Cyclization
Unsymmetric 1,2-diketones react with hydrazine derivatives under acidic conditions to form triazine cores (Method B) :
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The hydrazino group undergoes substitution with electrophiles:
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Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form hydrazides .
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Condensation: Forms Schiff bases with aldehydes/ketones, useful in heterocyclic synthesis .
Table 2: Representative Reactions
Reaction Type | Reagents | Product | Yield (%) |
---|---|---|---|
Acylation | Acetic anhydride | 3-Acetylhydrazino derivative | 85 |
Schiff base formation | Benzaldehyde | 3-Benzylidenehydrazino derivative | 78 |
Cyclocondensation | CS₂/KOH | 1,3,4-Thiadiazole fused derivatives | 65 |
Oxidation and Reduction
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Oxidation: Hydrogen peroxide converts the hydrazino group to azo (-N=N-) or azoxy (-N(O)=N-) linkages .
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Reduction: Sodium borohydride reduces the triazine ring to dihydro derivatives, altering electronic properties .
Biological Activities
Antimicrobial Properties
Derivatives exhibit broad-spectrum activity against:
Table 3: Anticancer Screening Data
Cell Line | IC₅₀ (µM) | Target Pathway | Reference |
---|---|---|---|
MCF-7 | 14.2 | Topoisomerase II | |
A549 | 23.8 | β-catenin/TCF | |
HeLa | 18.5 | Cyclin-dependent kinases |
Industrial and Materials Science Applications
Coordination Chemistry
Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and materials science :
\text{3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{[Cu(L)_2(H}_2\text{O)_2]·2H}_2\text{O}Polymer Additives
Incorporated into epoxy resins to enhance thermal stability (TGA decomposition onset: 280°C vs. 220°C for unmodified resin) .
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